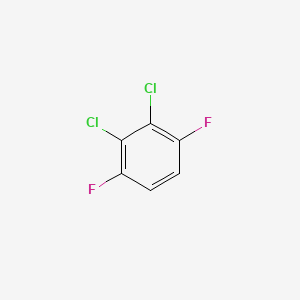
Benzene, 2,3-dichloro-1,4-difluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3,6-difluorobenzene is an aromatic compound with the molecular formula C6H2Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3,6-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of benzene derivatives. For example, starting with a difluorobenzene compound, chlorine atoms can be introduced through a reaction with chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 1,2-Dichloro-3,6-difluorobenzene typically involves large-scale chlorination and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions
1,2-Dichloro-3,6-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one or more of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1,2-dichloro-3,6-difluoro-4-bromobenzene.
科学研究应用
1,2-Dichloro-3,6-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound is investigated for its potential biological activity. Derivatives of 1,2-Dichloro-3,6-difluorobenzene are explored for their antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1,2-Dichloro-3,6-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable intermediates and products. These interactions can affect biological pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,2-Dichlorobenzene: Similar in structure but lacks fluorine atoms. It is used as a solvent and in the production of agrochemicals.
1,2-Difluorobenzene: Lacks chlorine atoms and is used as a solvent in electrochemical studies.
1,3-Dichloro-2-fluorobenzene: Has a different substitution pattern and is used in the synthesis of resorcinol derivatives.
Uniqueness
1,2-Dichloro-3,6-difluorobenzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
36556-54-4 |
|---|---|
分子式 |
C6H2Cl2F2 |
分子量 |
182.98 g/mol |
IUPAC 名称 |
2,3-dichloro-1,4-difluorobenzene |
InChI |
InChI=1S/C6H2Cl2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H |
InChI 键 |
LDIVLXPRDKCYQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



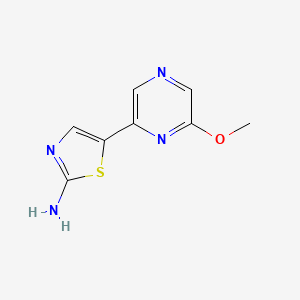
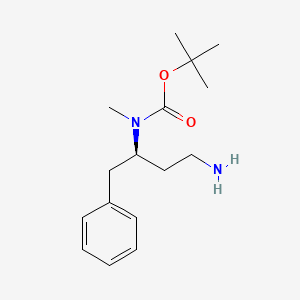


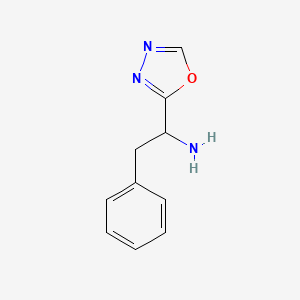

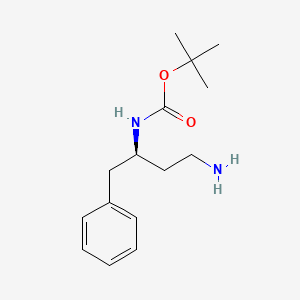
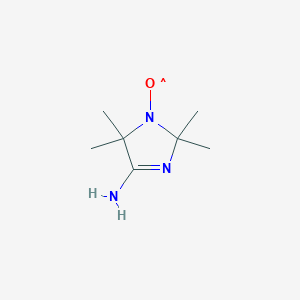
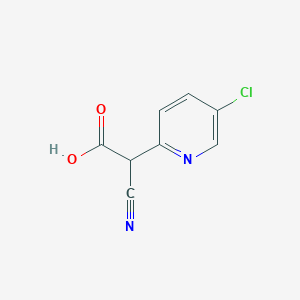
![2H-Benz[g]indazol-3-amine, N-cyclohexyl-2-(4-methoxyphenyl)-](/img/structure/B13092405.png)

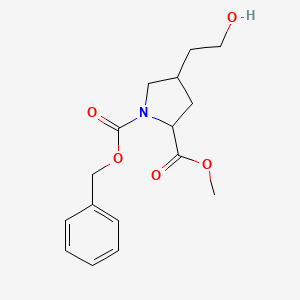
![9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B13092412.png)
